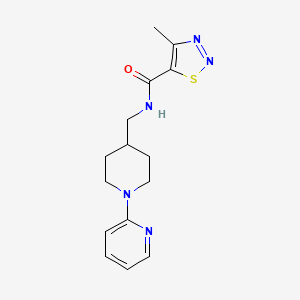
4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups including a thiadiazole ring, a pyridine ring, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, which can participate in various types of chemical reactions. The pyridine and piperidine rings are six-membered rings, with the pyridine ring containing one nitrogen atom and the piperidine ring containing one nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of the thiadiazole, pyridine, and piperidine rings. These rings can participate in various types of chemical reactions, including electrophilic and nucleophilic substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the thiadiazole, pyridine, and piperidine rings could influence its solubility, melting point, boiling point, and other physical and chemical properties .科学的研究の応用
Thiazole-Piperidine Hybrids as Mycobacterium Tuberculosis Inhibitors
A study by Jeankumar et al. (2013) involved the design and synthesis of thiazole-piperidine hybrid analogues, demonstrating significant potential as Mycobacterium tuberculosis GyrB inhibitors. These compounds were synthesized from aryl thioamides and evaluated for their antituberculosis activity, showing promising results without cytotoxicity at certain concentrations.
Molecular Interaction with CB1 Cannabinoid Receptor
Research by Shim et al. (2002) focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. This study utilized molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models, contributing to the understanding of how structural modifications can influence receptor binding and activity.
Pyrazole Derivatives as Cannabinoid Receptor Antagonists
A study conducted by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including their ability to serve as cannabinoid receptor antagonists. This research provided insights into the structural requirements for potent and selective antagonistic activity against the cannabinoid CB1 receptor.
Antimycobacterial Activity of Substituted Isosteres
Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with various isosteres and evaluated their activity against Mycobacterium tuberculosis. This work highlighted the potential of these compounds in developing new antimycobacterial agents.
Synthesis and Evaluation of Nonaqueous Capillary Electrophoresis
A study by Ye et al. (2012) focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This methodological research is crucial for quality control and analysis of pharmaceutical compounds.
Glycine Transporter 1 Inhibitor Development
Research by Yamamoto et al. (2016) led to the identification of a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing the application of central nervous system multiparameter optimization in drug discovery.
将来の方向性
The study of this compound could provide valuable insights into the properties and potential applications of molecules containing thiadiazole, pyridine, and piperidine rings. Future research could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
特性
IUPAC Name |
4-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-10-12-5-8-20(9-6-12)13-4-2-3-7-16-13/h2-4,7,12H,5-6,8-10H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJXZSEAWETPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

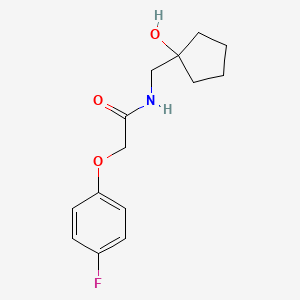
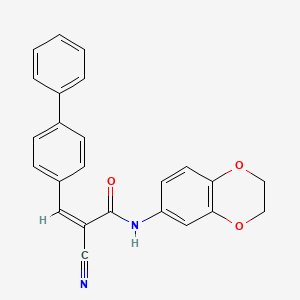
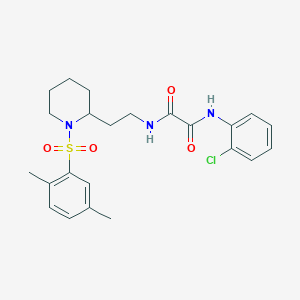

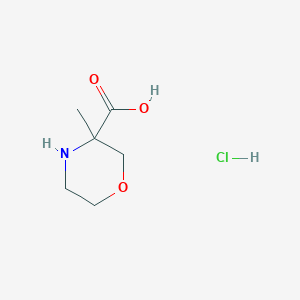
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)
![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)
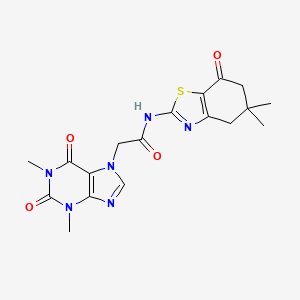
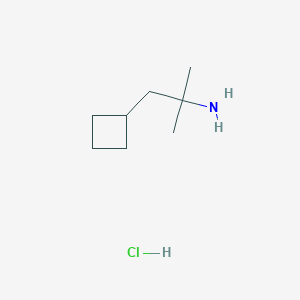
![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)